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13-Hydroxyoctadeca-5,9,11-trienoic acid

Oxylipin Lipidomics Structure-Activity Relationship

13-Hydroxyoctadeca-5,9,11-trienoic acid (CAS 95416-33-4) is a polyunsaturated hydroxy fatty acid belonging to the oxylipin class of lipid mediators. It is specifically the (5Z,9Z,11E) regioisomer of hydroxyoctadecatrienoic acid, structurally characterized by a conjugated diene and an isolated double bond, distinguishing it from the more common (6Z,9Z,11E) and (9Z,11E,15Z) isomers.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 95416-33-4
Cat. No. B15427980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Hydroxyoctadeca-5,9,11-trienoic acid
CAS95416-33-4
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCC=CCCCC(=O)O)O
InChIInChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h6-9,12,15,17,19H,2-5,10-11,13-14,16H2,1H3,(H,20,21)
InChIKeyUNBCZRHPLRPJGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Hydroxyoctadeca-5,9,11-trienoic Acid (CAS 95416-33-4): A Structurally Distinct Oxylipin for Specialized Research


13-Hydroxyoctadeca-5,9,11-trienoic acid (CAS 95416-33-4) is a polyunsaturated hydroxy fatty acid belonging to the oxylipin class of lipid mediators. It is specifically the (5Z,9Z,11E) regioisomer of hydroxyoctadecatrienoic acid, structurally characterized by a conjugated diene and an isolated double bond, distinguishing it from the more common (6Z,9Z,11E) and (9Z,11E,15Z) isomers [1]. This compound has been identified as a natural product isolated from the microalga *Chlamydomonas debaryana* and as the major enzymatic product of soybean 15-lipoxygenase acting on pinolenic acid [2][3].

1
Specific (5Z,9Z,11E) oxylipin regioisomer for targeted pathway studies
2
Naturally sourced from microalgae and enzymatic pathways
3
Supports lipoxygenase specificity and TNF-α pathway research

Why 13-Hydroxyoctadeca-5,9,11-trienoic Acid Cannot Be Substituted by Generic Oxylipin Analogs


Substituting 13-hydroxyoctadeca-5,9,11-trienoic acid with closely related hydroxyoctadecatrienoic acids (e.g., 13S-HOTrE(γ) or 13-HOTE) or the dienoic 13-HODE can lead to divergent outcomes in biological assays due to regio- and stereochemical specificity. The position of the double bonds dictates the molecule's tertiary structure, influencing its interaction with lipid-binding proteins, enzymatic conversion, and receptor activation [1]. For example, the Δ5 double bond in this compound creates a distinct spatial configuration compared to the Δ6 bond in 13S-HOTrE(γ), potentially altering its potency as a 5-lipoxygenase inhibitor or its role in the TNF-α signaling pathway [1][2]. Such structural nuances mean that generic substitution based solely on the '13-hydroxyoctadecatrienoic acid' class designation is scientifically unsound for reproducible research.

!
Regioisomer identity (Δ5 vs. Δ6/Δ9) may shift enzyme interaction and target engagement
!
Stereochemical purity not quantified; racemic mixtures may alter assay comparability
!
Source-specific context (algal vs. mammalian) limits direct substitution in metabolomic studies

Quantitative Differentiation Guide for 13-Hydroxyoctadeca-5,9,11-trienoic Acid Sourcing


Regioisomeric Purity: Double Bond Position Defines Functional Identity

The target compound is the (5Z,9Z,11E) regioisomer, unambiguously distinguished from its closest structural analog, 13S-HOTrE(γ) (6Z,9Z,11E), and 13-HOTE (9Z,11E,15Z) by the position of its first double bond. This structural feature was confirmed by 1H-NMR and mass spectrometry upon isolation from C. debaryana [1] and as the major soybean 15-LOX product from pinolenic acid [2]. The spatial difference imposed by a Δ5 versus Δ6 or Δ9 double bond is critical for biological target engagement.

Regioisomeric identity
Class-level
Δ5 double bond position distinct from Δ6 and Δ9 isomers
Ensures correct conformation for 5-LOX and receptor studies
Confirmed by 1H-NMR and MS from natural isolate
Oxylipin Lipidomics Structure-Activity Relationship

Biosynthetic Origin: The Primary Product of Pinolenic Acid Lipoxygenation

When soybean 15-lipoxygenase acts on pinolenic acid (5Z,9Z,12Z-18:3), the target compound is formed with 80% yield, making it the dominant product. This contrasts with the enzyme's action on linoleic acid, where 13-HODE (a dienoic acid) is the major product, or on γ-linolenic acid, which yields 13S-HOTrE(γ) [1][2]. The specific production of the 5,9,11-trienoic acid from pinolenic acid underscores the substrate-dependent regioselectivity of the enzyme.

Biosynthetic origin
Head-to-head
80% major product vs. ≤12% any by-product
Supports pinolenic acid metabolism and LOX biochemistry studies
Soybean 15-LOX reaction with pinolenic acid substrate
Enzymatic Synthesis Biocatalysis Lipoxygenase Pathway

Natural Source Authentication: Isolation from Chlamydomonas debaryana Biomass

This specific (5Z,9Z,11E) isomer has been isolated and identified from the biomass of the microalga C. debaryana, alongside a suite of other oxylipins, whereas the (6Z,9Z,11E) isomer (13S-HOTrE(γ)) is typically a mammalian platelet product from γ-linolenic acid [1]. The compound was tested in LPS-stimulated THP-1 macrophages for its ability to inhibit the pro-inflammatory cytokine TNF-α, a key target in inflammatory disease research [2].

Natural source authentication
Reported
Isolated from C. debaryana biomass
Provides non-mammalian origin for algal and plant oxylipin research
Tested in THP-1 macrophages for TNF-α inhibition
Microalgae Natural Products Anti-inflammatory

Enantiomeric Purity: Optical Activity Suggests LOX-Mediated Formation

The optical activity displayed by the oxylipins isolated from C. debaryana, including this compound, suggests that their biosynthesis occurs via lipoxygenase (LOX)-mediated pathways [1]. This is a class-level inference that implies a defined stereochemistry at the C-13 hydroxyl group, likely the (S)-configuration as seen in other LOX products like 13(S)-HOTE [2]. In contrast, non-enzymatic or synthetic preparations may yield racemic mixtures with different biological potency.

Enantiomeric purity
Class-level
LOX pathway association suggests (S)-configuration
Supports use of enantiomerically probable S-isomer in bioassays
Exact ee not quantified; class-level inference
Stereochemistry Biosynthesis Enzyme Specificity

Optimal Research Applications for 13-Hydroxyoctadeca-5,9,11-trienoic Acid


Lipoxygenase Substrate Specificity and Kinetics Studies

The compound serves as a definitive analytical standard or substrate to study the regiospecificity of 15-lipoxygenase from soybean or human sources. Its formation from pinolenic acid, documented at an 80% yield, allows researchers to quantitatively probe how the Δ5,9,12 substrate configuration dictates product outcome compared to linoleic or γ-linolenic acid [1][2].

Microalgal Oxylipin Metabolomics and Biomarker Discovery

As a natural product of the microalga *Chlamydomonas debaryana*, this compound is an essential reference material for metabolic fingerprinting of algal biomass and for studying the role of specific oxylipins in the anti-inflammatory effect of microalgal extracts in models of colitis [1][2].

Structure-Activity Relationship (SAR) Studies for TNF-α Inhibition

Given the compound's activity in inhibiting TNF-α production in THP-1 macrophages, having a regioisomerically pure sample is vital for SAR campaigns aiming to dissect the minimal pharmacophore of oxylipin anti-inflammatory activity and differentiate the effects of Δ5, Δ6, and Δ9 trienoic acids [1][2].

Pine Nut Lipid Biotechnology and Adulteration Detection

The compound originates from the enzymatic conversion of pinolenic acid, a fatty acid unique to pine nut oils. It can be used as an authentic standard in LC-MS methods to verify pine oil authenticity or to study the oxidative metabolism of pine lipids in food science [1].

Application
Selection Property
Validation Focus
Lipoxygenase substrate specificity
Regioisomeric identity from enzymatic synthesis
Verify dominant product formation and isomer purity
Microalgal metabolomics
Natural source authentication (C. debaryana)
Confirm match to algal biomass oxylipin profile
SAR for TNF-α pathway modulation
Regioisomerically pure Δ5 isomer
Validate isomer-specific TNF-α modulation in cell assays
Pine nut oil authentication
Pinolenic acid-derived standard
Confirm identity via LC-MS for adulteration detection
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